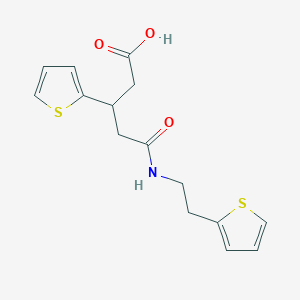
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperazine ring attached to an acetamide group, which is further substituted with a 2-ethylphenyl group.
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates these activities . The resulting changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations could include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound induces a variety of molecular and cellular changes . These could include alterations in cell signaling, gene expression, enzymatic activity, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-ethylphenylamine with bromoacetyl bromide to form 2-bromo-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with piperazine in a polar aprotic solvent such as dimethylformamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 80-100°C and using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-ethylphenyl)-2-piperazin-1-ylamine.
Substitution: N-alkylated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile: Similar in structure but contains a pyridine ring instead of a piperazine ring.
N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a phenyl group on the piperazine ring, which may alter its biological activity.
Uniqueness
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-12-5-3-4-6-13(12)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZJBWZWGMLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
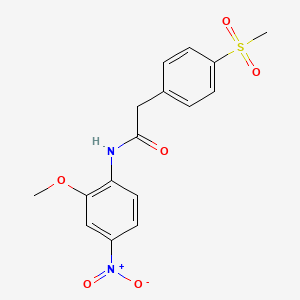
![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2690005.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
![Methyl 4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2690009.png)
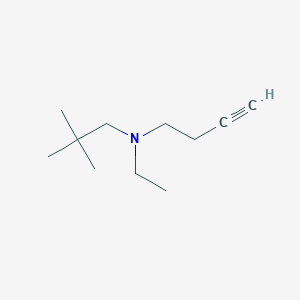
![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690012.png)
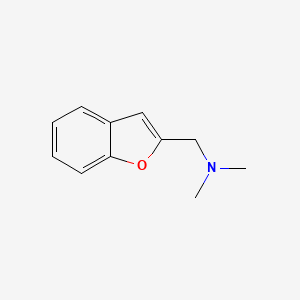
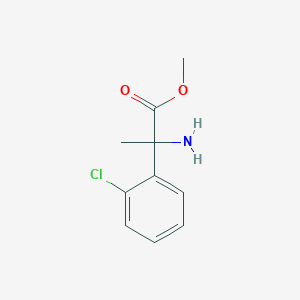
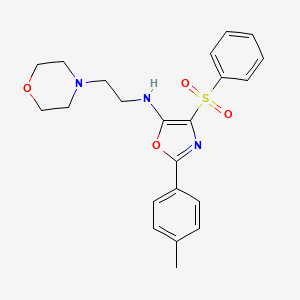
![5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide](/img/structure/B2690017.png)
![N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2690022.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690023.png)
